molecular formula C25H23ClN4O4 B11322598 5-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11322598
M. Wt: 478.9 g/mol
InChI Key: JLHPPZUKOSJNQM-VQHVLOKHSA-N
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Description

5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a chlorobenzoyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorobenzoyl chloride with piperazine to form 4-(3-chlorobenzoyl)piperazine.

    Synthesis of the Oxazole Ring: The next step involves the formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting the piperazine derivative with an appropriate oxazole precursor under controlled conditions.

    Introduction of the Ethenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethenyl group.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring or ethenyl group.

    Reduction: Amines derived from the reduction of the carbonitrile group.

    Substitution: Substituted derivatives of the chlorobenzoyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may also serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile likely involves interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and the ethenyl group may play key roles in these interactions, potentially affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

Compared to similar compounds, 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups

Properties

Molecular Formula

C25H23ClN4O4

Molecular Weight

478.9 g/mol

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23ClN4O4/c1-32-21-8-6-17(14-22(21)33-2)7-9-23-28-20(16-27)25(34-23)30-12-10-29(11-13-30)24(31)18-4-3-5-19(26)15-18/h3-9,14-15H,10-13H2,1-2H3/b9-7+

InChI Key

JLHPPZUKOSJNQM-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N)OC

Origin of Product

United States

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